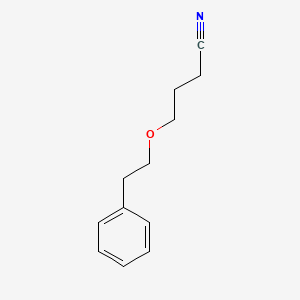

4-(2-Phenylethoxy)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethoxy)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEANTJARTVYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization:

Develop and optimize a synthetic route to 4-(2-Phenylethoxy)butanenitrile, likely through a Williamson ether synthesis-type reaction between a phenoxyethanol (B1677644) derivative and a halobutyronitrile.

Thoroughly characterize the compound using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, to confirm its structure.

Determine its key physical properties, such as melting point, boiling point, and solubility in various solvents.

Investigation of Chemical Reactivity:

Explore the synthetic utility of the nitrile group within this specific molecular framework. This would involve subjecting the compound to various reaction conditions, such as hydrolysis, reduction, and addition of organometallic reagents, to synthesize new derivatives.

Investigate the stability of the ether linkage under the conditions used to transform the nitrile group.

Study the influence of the phenylethoxy group on the reactivity of the nitrile, for example, through kinetic studies.

Exploration of Potential Applications:

Retrosynthetic Analysis and Strategic Disconnections for Efficient Access

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govnih.gov For this compound, two primary disconnections are most logical, targeting the key functional groups: the ether and the nitrile.

Disconnection A: C-O Ether Bond: This is a common strategy for ethers and corresponds to the forward reaction of an etherification, such as the Williamson ether synthesis. chemspider.comgoogle.com This disconnection breaks the bond between the butanenitrile backbone and the phenylethoxy oxygen, leading to two key synthons: a 4-hydroxybutanenitrile (B1346138) equivalent and a phenylethyl cation equivalent. The corresponding real-world reagents would be 4-halobutyronitrile (e.g., 4-chlorobutyronitrile) and 2-phenylethanol (B73330) .

Disconnection B: C-CN Bond: This approach targets the nitrile group and corresponds to a nucleophilic substitution (cyanation) as the forward reaction. ptfarm.pl This disconnection severs the bond between the C3 and C4 carbons of the butane (B89635) chain and the cyanide group. This leads to a 4-(2-phenylethoxy)butyl cation synthon and a cyanide anion. The practical reagents for this synthesis would be a 1-halo-4-(2-phenylethoxy)butane or a related derivative with a good leaving group (like a tosylate) and an inorganic cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN) .

Between these two strategies, Disconnection A is often preferred as it typically involves more readily available starting materials (4-halobutyronitriles and 2-phenylethanol).

Exploration of Classical and Emerging Synthetic Routes

Following the logic of Disconnection B, the nitrile group can be introduced onto a pre-formed phenylethoxybutyl backbone. The most common method for this transformation is a nucleophilic substitution reaction (SN2) using an alkali metal cyanide.

The general reaction involves treating a 4-(2-phenylethoxy)butyl halide with a cyanide salt in a suitable polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the SN2 mechanism.

Reaction Scheme: Phenylethoxy-(CH₂)₄-X + M-CN → Phenylethoxy-(CH₂)₄-CN + M-X (where X = Cl, Br, I; M = Na, K)

To enhance the rate and efficiency of this reaction, especially when dealing with less reactive chlorides or biphasic conditions, phase-transfer catalysis is often employed. crdeepjournal.org A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the alkyl halide substrate resides. ptfarm.plresearchgate.net

| Catalyst | Substrate | Cyanide Source | Solvent System | Temperature | Yield |

| Tetrabutylammonium (B224687) Bromide | 1-chloro-octane | aq. NaCN | Decane/Water | 105°C | High |

| Benzyltriethylammonium Chloride | Alkyl Halide | aq. KCN | Organic/Water | RT - 100°C | Good-Excellent |

| None (Classical) | Alkyl Bromide | NaCN | DMSO | 80-120°C | Moderate-Good |

This table presents typical conditions for SN2 cyanation reactions under classical and phase-transfer catalysis conditions based on general literature.

The most prominent and widely applied method for forming the ether linkage in this compound is the Williamson ether synthesis. chemspider.comuni.lu This reaction pathway, corresponding to Retrosynthetic Disconnection A, involves the reaction of an alkoxide with a primary alkyl halide. chemspider.com

In this specific synthesis, 2-phenylethanol is first deprotonated by a suitable base to form the corresponding 2-phenylethoxide anion. This nucleophilic alkoxide then attacks the electrophilic carbon of 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile, displacing the halide in an SN2 reaction to form the desired ether. uni.luyoutube.com

Reaction Steps:

Alkoxide Formation: Phenylethyl-OH + Base → Phenylethyl-O⁻ + [Base-H]⁺

Nucleophilic Substitution: Phenylethyl-O⁻ + X-(CH₂)₃-CN → Phenylethoxy-(CH₂)₃-CN + X⁻

The choice of base is crucial. Strong bases like sodium hydride (NaH) are highly effective. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like acetone (B3395972) or 2-butanone, which is particularly useful for preparing alkyl aryl ethers. youtube.com

| Base | Substrate 1 | Substrate 2 | Solvent | Conditions |

| Sodium Hydride (NaH) | 2-Phenylethanol | 4-Chlorobutyronitrile | THF / DMF | 0°C to RT |

| Potassium Carbonate (K₂CO₃) | 2-Phenylethanol | 4-Bromobutyronitrile | Acetone / 2-Butanone | Reflux |

| Sodium Hydroxide (B78521) (NaOH) | 2-Phenylethanol | 4-Chlorobutyronitrile | Water/Toluene (with PTC) | 80-100°C |

This table outlines plausible conditions for the Williamson ether synthesis to produce this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. smolecule.com While no specific MCR has been documented for the direct synthesis of this compound, one could be conceptually designed.

A hypothetical tandem reaction could involve the Michael addition of 2-phenylethanol to acrylonitrile. This would form 3-(2-phenylethoxy)propanenitrile. A subsequent one-carbon homologation step would be required to extend the carbon chain to the desired butanenitrile, which makes this a less direct approach than the classical methods.

More advanced MCRs, such as variants of the Ugi or Passerini reactions, are known to produce complex nitrile-containing structures, but their application to a simple alkyl ether nitrile like the target compound is not straightforward and would represent a novel research direction. smolecule.com

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency, milder conditions, and greater selectivity. For the synthesis of this compound, catalytic methods can be applied to both the key etherification and cyanation steps.

Catalysts are broadly classified as homogeneous (dissolved in the reaction medium) or heterogeneous (existing in a separate phase). googleapis.com

Homogeneous Catalysis: In the context of synthesizing this compound, homogeneous catalysis is most relevant in the form of phase-transfer catalysis (PTC). As mentioned in section 2.2.1, quaternary ammonium or phosphonium (B103445) salts are classic examples of homogeneous phase-transfer catalysts. ptfarm.plcrdeepjournal.org They operate by forming a lipophilic ion pair with an inorganic anion (like CN⁻ from NaCN or the phenylethoxide anion from a reaction with NaOH), which can then dissolve and react in the organic phase. ptfarm.pl This avoids the need for harsh, anhydrous conditions and expensive polar aprotic solvents.

Heterogeneous Catalysis: While less common for the specific transformations discussed, heterogeneous catalysts could also be envisioned. For instance, a solid-supported phase-transfer catalyst, where the quaternary ammonium salt is anchored to a polymer resin, would be considered a heterogeneous system. This offers the advantage of easy catalyst removal and recycling by simple filtration.

Another potential application of heterogeneous catalysis could be in the preparation of the starting materials. For example, supported metal catalysts are used for the aerobic oxidation of alcohols, which could be part of a multi-step sequence.

| Catalysis Type | Catalyst Example | Applicable Reaction | Advantages |

| Homogeneous (PTC) | Tetrabutylammonium bromide (TBAB) | Cyanation / Etherification | Mild conditions, high efficiency, avoids expensive solvents. |

| Heterogeneous (PTC) | Polymer-supported phosphonium salt | Cyanation / Etherification | Easy catalyst separation and recycling. |

Ligand Design and Catalyst Optimization for Improved Yield and Selectivity

The most probable and widely applicable method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-phenylethanol (2-phenylethoxide) would act as the nucleophile, attacking a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile).

The reaction proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For this specific synthesis, the general reaction can be depicted as:

C₆H₅CH₂CH₂O⁻Na⁺ + X-(CH₂)₃-CN → C₆H₅CH₂CH₂O(CH₂)₃CN + NaX (where X = Cl, Br, I)

Optimization of this synthesis hinges on several factors, including the choice of base, solvent, and potentially a catalyst to enhance reaction rate and selectivity. numberanalytics.comnumberanalytics.com

Ligand Design and Phase-Transfer Catalysis:

In industrial and laboratory syntheses where the two reactants may have poor mutual solubility (e.g., an aqueous phase for the alkoxide and an organic phase for the alkyl halide), phase-transfer catalysis (PTC) is a highly effective technique. numberanalytics.comnumberanalytics.com The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide nucleophile from the aqueous or solid phase into the organic phase where the alkyl halide is present. wikipedia.orgnumberanalytics.com

The "ligand" in this context is the phase-transfer catalyst itself. The design of this catalyst is crucial for its efficacy. For quaternary ammonium salts, the lipophilicity of the alkyl groups on the nitrogen atom influences its ability to shuttle the alkoxide into the organic phase. For crown ethers, the size of the ether ring must be appropriate to chelate the specific cation of the alkoxide (e.g., Na⁺ or K⁺), effectively separating it from the alkoxide and increasing the nucleophilicity of the "naked" alkoxide anion. numberanalytics.com

Catalyst Optimization:

Optimization of the catalyst involves selecting the most efficient phase-transfer catalyst and its concentration. The choice depends on the specific reactants and solvent system. For instance, while tetrabutylammonium bromide is a common and effective PTC, in some cases, other quaternary ammonium salts with different alkyl chain lengths or crown ethers might offer superior performance. The optimal catalyst loading is typically in the range of 1-5 mol%.

The following table summarizes the key parameters for optimization:

| Parameter | Options | Influence on Reaction |

| Base | NaH, NaOH, KOH, K₂CO₃ | Strength of the base affects the deprotonation of the alcohol. Stronger bases like NaH lead to irreversible alkoxide formation. masterorganicchemistry.comjk-sci.com |

| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. masterorganicchemistry.comnumberanalytics.com |

| Leaving Group | I > Br > Cl | The reaction rate is dependent on the nature of the leaving group, with iodide being the best leaving group. francis-press.com |

| Temperature | 50-100 °C | Higher temperatures increase the reaction rate but may also promote side reactions like elimination. wikipedia.org |

| Catalyst (PTC) | Quaternary ammonium salts, Crown ethers | Enhances reaction rate by facilitating the transport of the nucleophile between phases. numberanalytics.comnumberanalytics.com |

Stereochemical Considerations in Synthetic Pathways

In the context of the Williamson ether synthesis for this compound, regioselectivity is inherently controlled by the choice of starting materials. The reaction involves the formation of an ether bond between the oxygen atom of the alcohol and the carbon atom bearing the halogen in the alkyl halide.

There are two theoretical disconnection approaches for this molecule via the Williamson synthesis:

Route A: 2-Phenylethoxide + 4-Halobutanenitrile

Route B: 4-Cyanobutoxide + Phenethyl halide

Route A is significantly more favorable. This is because the Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance at the electrophilic carbon. masterorganicchemistry.com In Route A, the electrophile is a primary alkyl halide (4-halobutanenitrile), which is ideal for an SN2 reaction. In contrast, Route B would involve a primary alkyl halide (phenethyl halide), which is also suitable. However, the alkoxide in Route B would be derived from 4-hydroxybutanenitrile.

A competing side reaction in Williamson ether synthesis is elimination (E2), which becomes more prominent with secondary and tertiary alkyl halides. wikipedia.org Since both potential routes involve primary halides, elimination is less of a concern. However, the choice of a strong, non-nucleophilic base is still important to minimize any potential side reactions.

The regioselectivity of the Williamson ether synthesis is generally very high, and the desired O-alkylation product is formed almost exclusively over any potential C-alkylation. researchgate.netrsc.org

The target molecule, this compound, is achiral as it does not possess any stereocenters. Therefore, diastereoselective and enantioselective synthesis is not applicable in this specific case.

However, it is important to consider the stereochemical implications if chiral starting materials were to be used. The Williamson ether synthesis proceeds via a classic SN2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon. wikipedia.org This results in an inversion of configuration at the stereocenter if the leaving group is attached to it.

For instance, if a chiral (R)- or (S)-4-halo-butanenitrile with a substituent at the 2- or 3-position were used, the reaction would proceed with inversion of configuration at the carbon bearing the halogen. Similarly, if a chiral 2-phenylethanol derivative with a stereocenter were used, its configuration would remain unchanged as it is part of the nucleophile and not directly involved in the substitution reaction.

Since the proposed synthesis of the parent compound this compound starts from achiral precursors (2-phenylethanol and 4-halobutanenitrile), the product will be a single, achiral compound.

Green Chemistry Principles in the Development of Sustainable Synthetic Protocols

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. numberanalytics.comsacredheart.edu The Williamson ether synthesis, while a classic and robust method, can be improved in terms of its greenness.

Atom Economy: The atom economy of a reaction is a measure of how many atoms of the reactants are incorporated into the final desired product. scranton.edu For the Williamson synthesis of this compound, the main byproduct is a salt (e.g., NaBr). While the atom economy is not 100%, it is generally considered acceptable.

Use of Safer Solvents and Reaction Conditions: Traditional solvents for Williamson synthesis, such as DMF and DMSO, are effective but have environmental and health concerns. masterorganicchemistry.comnumberanalytics.com Green chemistry encourages the use of safer alternatives. These can include:

Solvent-free conditions: In some cases, the reaction can be carried out neat, especially with solid bases like potassium carbonate, which can significantly reduce waste. researchgate.nettandfonline.com

Greener solvents: The use of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, is an area of active research for this type of reaction. numberanalytics.com

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, leading to energy savings and often improved yields. numberanalytics.comsacredheart.edu

Catalysis: The use of phase-transfer catalysts aligns with green chemistry principles as they are used in small amounts and can often be recycled.

The following table outlines some green chemistry considerations for the synthesis:

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | The inherent atom economy is reasonable, but alternative routes with 100% atom economy are ideal. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like DMF with greener alternatives or using solvent-free conditions. researchgate.nettandfonline.com |

| Designing Safer Chemicals | The product itself should be evaluated for its environmental and toxicological profile. |

| Safer Solvents and Auxiliaries | Avoiding chlorinated solvents and high-boiling point aprotic polar solvents where possible. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. sacredheart.edu |

| Use of Renewable Feedstocks | Exploring the possibility of deriving starting materials like 2-phenylethanol from renewable sources. |

| Reduce Derivatives | The Williamson synthesis is a direct one-step process, avoiding the need for protecting groups. |

| Catalysis | Using recyclable phase-transfer catalysts to improve efficiency. |

Reactivity of the Nitrile Group in Transformations

The nitrile group is a versatile functional group in organic synthesis, characterized by a polarized carbon-nitrogen triple bond that renders the carbon atom electrophilic. ambeed.com This electrophilicity is the driving force for a variety of transformations.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group, resulting in the formation of an intermediate imine anion. A common example of this is the reaction with organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent to the nitrile leads to the formation of a magnesium salt of an imine, which upon acidic workup, hydrolyzes to a ketone.

Table 1: Predicted Outcome of Nucleophilic Addition to this compound

| Reactant | Reagent | Predicted Product |

| This compound | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | 1-(2-Phenylethoxy)pentan-4-one (if R=CH₃) |

The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by protonation of the resulting imine anion during the aqueous workup to form an imine, which is then hydrolyzed to the corresponding ketone.

Reduction Pathways Leading to Amines and Imines

The nitrile group of this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ambeed.com The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. The initial addition forms an imine anion, which is then further reduced to a dianion. ambeed.com Subsequent quenching with water provides the primary amine. ambeed.com

Table 2: Reduction of this compound

| Reagent | Predicted Product |

| 1. LiAlH₄ 2. H₂O | 4-(2-Phenylethoxy)butan-1-amine (B1438602) |

The reduction with LiAlH₄ is a thorough process, converting the nitrile directly to the amine.

Hydrolysis and Amidation Reactions for Carboxylic Acid and Amide Derivatives

The nitrile group can undergo hydrolysis to yield a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. This initially forms an imidic acid, which then tautomerizes to an amide. Under forcing conditions with prolonged heating, the amide can be further hydrolyzed to the corresponding carboxylic acid. ambeed.com

In base-catalyzed hydrolysis, a strong nucleophile like the hydroxide ion directly attacks the nitrile carbon. The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. Similar to the acid-catalyzed reaction, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidification yields the carboxylic acid.

Table 3: Hydrolysis and Amidation of this compound

| Conditions | Intermediate Product | Final Product |

| H₃O⁺, heat | 4-(2-Phenylethoxy)butanamide | 4-(2-Phenylethoxy)butanoic acid |

| 1. NaOH, H₂O, heat 2. H₃O⁺ | 4-(2-Phenylethoxy)butanamide | 4-(2-Phenylethoxy)butanoic acid |

Cycloaddition Reactions Involving the Nitrile Moiety

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While nitriles are not as commonly employed as dienes or dienophiles in traditional Diels-Alder reactions, they can participate in certain types of cycloadditions. For instance, in [2+2] cycloadditions, a ketene (B1206846) can react with a nitrile to form a four-membered ring. Another example is the dipolar cycloaddition, which is a [3+2] cycloaddition. It is conceivable that under specific conditions, the nitrile group of this compound could participate in such reactions, leading to the formation of heterocyclic systems. However, these reactions are often substrate-specific and would require specific reagents and conditions.

Chemical Transformations of the Ether Linkage

Ethers are generally considered to be chemically inert, which is why they are often used as solvents. However, under stringent conditions, the ether linkage in this compound can be cleaved.

Ether Cleavage Reactions and Mechanisms

The cleavage of ethers is typically an acid-catalyzed nucleophilic substitution reaction. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective for this purpose, while hydrochloric acid (HCl) is generally not reactive enough. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen.

For this compound, the ether linkage connects a primary carbon of the butanenitrile chain and a primary carbon of the phenylethoxy group. In such a case, the cleavage is expected to proceed via an Sₙ2 mechanism. The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). Then, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. In this molecule, both carbons adjacent to the oxygen are primary, but the phenylethyl side is slightly more hindered. Therefore, nucleophilic attack is likely to occur at the carbon of the butanenitrile chain.

Table 4: Predicted Products of Ether Cleavage of this compound

| Reagent | Predicted Products |

| HBr (excess), heat | 2-Phenylethanol and 4-bromobutanenitrile |

It is important to note that if excess hydrohalic acid is used, the initially formed alcohol (2-phenylethanol) can be further converted to the corresponding alkyl halide.

Stability and Compatibility with Diverse Reaction Conditions

The stability of this compound is dictated by the robustness of its ether linkage and nitrile group under various reaction conditions. Generally, ethers are stable compounds, resistant to many reagents except for strong acids. The nitrile group is also relatively stable but can undergo hydrolysis under acidic or basic conditions, typically requiring elevated temperatures.

Table 1: Hypothetical Stability of this compound under Various Conditions

| Condition | Reagent Example | Expected Stability | Potential Reactions |

| Acidic | Concentrated HCl, H₂SO₄ | Moderate to Low | Ether cleavage, Nitrile hydrolysis |

| Basic | Concentrated NaOH, KOH | Moderate | Nitrile hydrolysis |

| Oxidizing | KMnO₄, H₂CrO₄ | Moderate | Oxidation of the benzylic position |

| Reducing | LiAlH₄, H₂/Pd | Low | Reduction of the nitrile to an amine |

| Organometallic | Grignard reagents, Organolithiums | Low | Reaction with the nitrile group |

This table presents hypothetical data based on the general reactivity of the functional groups present in the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenylethoxy Moiety

The phenylethoxy group in this compound influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. The ethoxy portion of the substituent is an electron-donating group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring through resonance. This electron donation activates the ring towards electrophilic attack, making it more reactive than benzene itself. libretexts.org

This activating effect preferentially directs incoming electrophiles to the ortho and para positions, as the resonance structures show a stabilization of the carbocation intermediate at these positions. lkouniv.ac.in However, the steric bulk of the rest of the molecule might hinder the approach of the electrophile to the ortho positions to some extent, potentially favoring the para product.

Nucleophilic aromatic substitution, on the other hand, is generally not favored on this electron-rich aromatic ring. youtube.comyoutube.com Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. youtube.comyoutube.com

Table 2: Hypothetical Relative Rates of Electrophilic Aromatic Substitution

| Position | Relative Rate of Substitution | Major Product(s) |

| ortho | Moderately Favored | 2-Substituted Isomer |

| meta | Disfavored | - |

| para | Highly Favored | 4-Substituted Isomer |

This table presents hypothetical data based on the directing effects of alkoxy groups in electrophilic aromatic substitution.

Elucidation of Reaction Mechanisms and Kinetic Investigations

For any reaction involving this compound, such as the hydrolysis of the nitrile or an electrophilic substitution on the phenyl ring, the mechanism would proceed through a transition state of higher energy than both the reactants and products. The structure of this transition state would determine the reaction's activation energy and, consequently, its rate.

For instance, in an electrophilic aromatic substitution reaction, the rate-determining step would be the formation of the arenium ion intermediate. lkouniv.ac.in Transition state analysis would focus on the geometry and charge distribution of this high-energy species. Computational chemistry could be employed to model the reaction coordinate, mapping the energy changes as the reactants are converted to products via the transition state.

The rates of reactions involving this compound are expected to be significantly influenced by both solvent and temperature.

Solvent Effects: The choice of solvent can dramatically alter reaction rates by stabilizing or destabilizing the reactants, transition state, or products. wikipedia.org For reactions that proceed through a polar or charged transition state, a polar solvent would be expected to increase the reaction rate by stabilizing this intermediate. chemrxiv.org Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent would be favored. The ability of the solvent to engage in hydrogen bonding can also play a crucial role, particularly in reactions involving the nitrile or ether functionalities. mdpi.com

Temperature Effects: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Kinetic studies at different temperatures would allow for the determination of the activation energy (Ea) and the pre-exponential factor (A), providing further insight into the reaction mechanism. mdpi.com

Table 3: Hypothetical Influence of Solvent Polarity on the Rate of a Hypothetical SN2 Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 10 |

| Acetone | 21 | 1000 |

| Acetonitrile | 37 | 50000 |

| Water | 80 | 100000 |

This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for a hypothetical SN2 reaction and is based on established chemical principles, not specific experimental data for this compound.

Derivatization and Utilization of 4 2 Phenylethoxy Butanenitrile As a Synthetic Building Block

Synthesis of Analogues and Homologues of 4-(2-Phenylethoxy)butanenitrile

The synthesis of analogues and homologues of this compound can be achieved through various established synthetic methodologies. These approaches allow for systematic modifications of the core structure, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Key modifications can be introduced at three primary positions: the phenyl ring, the ethyl bridge, and the butyronitrile (B89842) chain.

Substitution on the Phenyl Ring: Aromatic substitution reactions on the phenoxy moiety can introduce a wide array of functional groups. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed to generate a library of substituted analogues. The specific conditions for these reactions would be chosen based on the desired substituent and the directing effects of the ethoxy group.

Variation of the Ether Linkage: The length and nature of the linker between the phenyl ring and the butanenitrile core can be altered. Homologues can be synthesized by using different phenoxyalkanols in the initial etherification step. For example, reacting 3-phenoxypropanol or 4-phenoxybutanol with a suitable halobutyronitrile would yield homologues with longer ether chains.

Modification of the Butyronitrile Chain: The length of the nitrile-containing alkyl chain can also be varied. Starting with different ω-haloalkanenitriles (e.g., 3-chloropropionitrile (B165592) or 5-bromovaleronitrile) and reacting them with 2-phenylethanol (B73330) would result in homologues with shorter or longer carbon chains attached to the ether oxygen.

A representative synthetic approach to generate analogues is depicted below:

| Precursor 1 (Phenylethanol derivative) | Precursor 2 (Halobutyronitrile derivative) | Resulting Analogue/Homologue |

| 2-Phenylethanol | 4-Chlorobutanenitrile | This compound |

| 2-(4-Methoxyphenyl)ethanol | 4-Chlorobutanenitrile | 4-(2-(4-Methoxyphenyl)ethoxy)butanenitrile |

| 2-Phenylethanol | 5-Bromopentanenitrile | 5-(2-Phenylethoxy)pentanenitrile |

Functionalization Strategies for Diverse Structural Motifs

The nitrile group in this compound is a key functional handle that can be transformed into a variety of other functional groups, paving the way for the synthesis of diverse structural motifs. nih.govcambridgemedchemconsulting.comuni.lu

Reduction to Primary Amines: The nitrile can be readily reduced to the corresponding primary amine, 4-(2-phenylethoxy)butan-1-amine (B1438602) scbt.com, using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This opens up a vast area of chemistry, allowing for the introduction of amide, sulfonamide, urea, and other nitrogen-containing functionalities.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields 4-(2-phenylethoxy)butanoic acid. uni.luscbt.com This carboxylic acid can then be used in standard esterification and amidation reactions to create a wide range of derivatives.

Reaction with Organometallic Reagents: The addition of Grignard masterorganicchemistry.comnih.govlibretexts.orgchemistrysteps.comlibretexts.org or organolithium reagents to the nitrile group, followed by hydrolysis, leads to the formation of ketones. This reaction allows for the introduction of various alkyl or aryl groups at the carbon atom of the original nitrile.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. uni.lu For example, [3+2] cycloadditions with azides can yield tetrazoles, which are important functional groups in medicinal chemistry.

| Reagent | Resulting Functional Group | Example Product |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | 4-(2-Phenylethoxy)butan-1-amine |

| Aqueous Acid (e.g., H2SO4) | Carboxylic Acid | 4-(2-Phenylethoxy)butanoic acid |

| Methylmagnesium Bromide (CH3MgBr) then H3O+ | Ketone | 5-(2-Phenylethoxy)pentan-2-one |

| Sodium Azide (NaN3) | Tetrazole | 5-(4-(2-Phenylethoxy)butyl)-1H-tetrazole |

Application as a Precursor in Complex Organic Synthesis

The versatility of this compound extends to its use as a starting material in the construction of more complex molecular architectures, including heterocyclic systems and macrocycles.

Construction of Heterocyclic Systems from the Nitrile Precursor

The nitrile functionality is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. nih.gov Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of rings. For instance, if a suitable electrophilic center is introduced elsewhere in the molecule, the nitrogen atom of a derived imine or the carbon of the nitrile itself can act as a nucleophile to close a ring.

One can envision a strategy where the aromatic ring is functionalized with a group that can react with the nitrile or a derivative thereof. For example, an ortho-amino substituted analogue could undergo intramolecular cyclization to form a fused heterocyclic system. nih.gov

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest in various fields, including medicinal chemistry and materials science. researchgate.netresearchgate.netnih.govnih.govrsc.org this compound can be a valuable component in the synthesis of macrocyclic structures. The flexible ether linkage and the terminal nitrile group (or its derivatives) provide handles for macrocyclization reactions.

For example, the corresponding diamine or dicarboxylic acid, derived from the nitrile, can be used in high-dilution cyclization reactions with appropriate linking units to form large rings. Ring-closing metathesis (RCM) is another powerful technique that could be employed if suitable olefinic functionalities are introduced into the molecule.

Role in the Synthesis of Scaffolds for Advanced Chemical Materials

The structural features of this compound make it a potential monomer for the synthesis of polymers and other advanced materials. nih.govresearchgate.net The nitrile group can undergo polymerization reactions, or the molecule can be bifunctionalized to act as a monomer in step-growth polymerization. For instance, conversion of the nitrile to an amine and the introduction of a carboxylic acid on the phenyl ring would create an amino acid-like monomer suitable for polyamide synthesis. The phenylethoxy group can impart desirable properties such as thermal stability and solubility to the resulting polymers.

Scaffold Hopping and Isosteric Replacements in Derivatization Studies

Scaffold hopping and isosteric replacement are important strategies in medicinal chemistry to design new molecules with improved properties. rsc.orgnih.govnih.govnih.govdtic.milnovartis.comopenaccessjournals.comnih.govuni.lu The this compound scaffold can serve as a starting point for such explorations.

Scaffold Hopping: The central ether linkage could be replaced with other functionalities such as an amide, sulfonamide, or a short alkyl chain, leading to new molecular scaffolds with potentially different conformational preferences and biological activities. nih.govdtic.mil For instance, replacing the ether oxygen with a nitrogen atom would lead to an amino derivative.

Isosteric Replacements: The phenyl ring can be replaced with various bioisosteres, such as pyridine, thiophene, or other heterocyclic rings, to modulate properties like polarity, solubility, and metabolic stability. cambridgemedchemconsulting.comrsc.orgnih.gov Similarly, the nitrile group can be replaced by other isosteres like an oxadiazole or a tetrazole, which can mimic its electronic and steric properties while offering different chemical characteristics. nih.gov

| Original Group | Isosteric/Scaffold Hopped Replacement |

| Phenyl | Pyridyl, Thienyl |

| Ether Linkage (-O-) | Amine (-NH-), Methylene (B1212753) (-CH2-) |

| Nitrile (-C≡N) | Tetrazole, Oxadiazole |

Advanced Spectroscopic and Computational Analysis of 4 2 Phenylethoxy Butanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(2-Phenylethoxy)butanenitrile in solution. Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of each atom, while advanced 2D NMR techniques would reveal through-bond and through-space correlations, aiding in the complete assignment of the spectrum and providing insights into the molecule's conformation.

In ¹H NMR spectroscopy, the protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield, typically appearing in the 3.4 to 4.5 δ range. libretexts.orgopenstax.orgpressbooks.pub The protons of the phenyl group would resonate in the aromatic region (around 7.2-7.4 ppm), and the aliphatic protons of the butanenitrile chain would appear at higher fields. The splitting patterns of these signals, governed by the n+1 rule, would confirm the connectivity of the protons. youtube.com For instance, the methylene (B1212753) groups of the ethyl and butyl chains would likely appear as triplets or more complex multiplets due to coupling with adjacent protons. youtube.com

¹³C NMR spectroscopy would show a downfield shift for the carbon atoms bonded to the electronegative oxygen and nitrogen atoms. Ether carbon atoms typically absorb in the 50 to 80 δ range. libretexts.orgopenstax.orgpressbooks.pub The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons would also have distinct signals in the downfield region of the spectrum.

Advanced NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the phenylethoxy and butanenitrile fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for unambiguously assigning the ¹H and ¹³C signals by correlating protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of protons, offering valuable insights into the preferred conformations of the flexible ether and alkyl chains.

Illustrative Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 (m) | 126-138 |

| -CH₂- (Phenethyl) | 2.90 (t) | 36 |

| -O-CH₂- (Phenethyl) | 3.70 (t) | 70 |

| -O-CH₂- (Butyl) | 3.50 (t) | 68 |

| -CH₂- (Butyl) | 1.80 (m) | 28 |

| -CH₂-CN | 2.50 (t) | 18 |

| -C≡N | - | 119 |

Note: This is an illustrative table with predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary. m = multiplet, t = triplet.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Accurate Mass Determination

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition. nih.gov

The fragmentation patterns observed in the mass spectrum would offer valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic cleavages. The ether linkage is a common site for fragmentation. Cleavage of the C-O bonds would lead to the formation of stable carbocations. For instance, the benzylic cleavage of the phenylethoxy group would be a favored pathway, resulting in a prominent tropylium (B1234903) ion at m/z 91. Cleavage of the bond between the oxygen and the butyl chain would also be expected.

Tandem mass spectrometry (MS/MS) experiments would be particularly useful for confirming fragmentation pathways. In an MS/MS experiment, the molecular ion is selected, fragmented, and the resulting daughter ions are analyzed. This allows for a detailed mapping of the fragmentation cascade, providing a high degree of confidence in the structural assignment.

Plausible Fragmentation Pathways for this compound in Mass Spectrometry:

| m/z | Plausible Fragment | Fragmentation Pathway |

| 105 | [C₇H₅O]⁺ | Cleavage of the ethyl group from the phenoxy moiety. |

| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to the tropylium ion. |

| 69 | [C₄H₅N]⁺ | Cleavage of the butanenitrile chain. |

Note: This table presents plausible fragmentation pathways. The actual mass spectrum may show a more complex pattern of fragments.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

In the IR spectrum of this compound, the most characteristic absorption would be the C≡N stretch of the nitrile group, which appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of an ether linkage would be indicated by a strong C-O-C stretching vibration in the fingerprint region, typically between 1050 and 1250 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pubblogspot.comspectroscopyonline.com Phenyl alkyl ethers often show two strong absorbances for the C-O stretch. libretexts.orgopenstax.orgpressbooks.pub The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Raman spectroscopy would also be a valuable tool for analyzing this compound. The C≡N stretch is also Raman active and often gives a strong, sharp signal. morressier.comresearchgate.net The symmetric vibrations of the benzene (B151609) ring are typically strong in the Raman spectrum, providing complementary information to the IR spectrum. The sensitivity of the nitrile stretching frequency to its local environment could also be explored using Raman spectroscopy to study intermolecular interactions. morressier.comresearchgate.net

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (Aromatic) | Stretch | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretch | 2850-3000 | IR, Raman |

| C≡N | Stretch | 2220-2260 | IR, Raman |

| C-O-C | Asymmetric Stretch | 1200-1250 | IR |

| C-O-C | Symmetric Stretch | 1050-1150 | IR |

Note: This table provides expected ranges for the characteristic vibrational frequencies. The exact positions and intensities of the bands can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. numberanalytics.comrsc.orgcaltech.edu This technique would yield precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the crystalline lattice.

X-ray crystallography is unparalleled in its ability to reveal the details of intermolecular interactions, such as van der Waals forces and potential weak C-H···N or C-H···π hydrogen bonds, which govern the packing of the molecules in the crystal. acs.org Understanding these interactions is crucial for comprehending the solid-state properties of the compound. The crystal structure would also reveal whether the molecule adopts a specific, rigid conformation in the solid state or if there is conformational disorder. nih.gov

The successful application of this technique is contingent on the ability to grow a single crystal of sufficient size and quality.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful tools to complement experimental data and to gain a deeper understanding of the properties of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netyoutube.comnih.govyoutube.comresearchgate.net DFT calculations could be employed to optimize the geometry of this compound, predicting bond lengths and angles that could be compared with experimental data from X-ray crystallography, if available.

Furthermore, DFT can be used to calculate a range of electronic properties and reactivity descriptors. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Other calculated properties could include the electrostatic potential map, which illustrates the charge distribution and helps to predict sites for electrophilic and nucleophilic attack, and theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra.

Conformational Analysis and Potential Energy Surface Exploration

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. sinica.edu.twyoutube.com Conformational analysis is the study of these different spatial arrangements and their relative energies. researchgate.netfiveable.me

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the rotatable bonds, it is possible to identify the low-energy conformers, which are the most likely to be populated at room temperature. This analysis would reveal the preferred spatial arrangement of the phenylethoxy and butanenitrile moieties and the energy barriers between different conformations. acs.org The results of such a study would be invaluable for interpreting the NMR data and for understanding how the molecule's shape might influence its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of this compound at an atomic level. wikipedia.org By solving Newton's equations of motion for the system, MD simulations provide a trajectory that describes the positions and velocities of atoms over time, offering insights into conformational dynamics and interactions with the surrounding environment. wikipedia.orgnumberanalytics.com

The process begins with the preparation of the molecular system. An accurate 3D structure of this compound is generated, and a force field (e.g., CHARMM, AMBER, or GROMOS) is assigned to describe the interatomic and intramolecular potentials. bioinformaticsreview.com The system is then typically placed in a periodic box and solvated with explicit solvent molecules, such as water, acetone (B3395972), or a non-polar solvent like hexane, to mimic different chemical environments. easychair.org This allows for a detailed examination of solvent effects on the molecule's behavior. researchgate.neteasychair.org Following solvation, the system's energy is minimized to remove unfavorable contacts, and it is gradually heated and equilibrated to the desired temperature and pressure. numberanalytics.com The final production run generates the trajectory for analysis.

Analysis of the MD trajectory for this compound can reveal several key dynamic features. Torsional angle analysis of the bonds connecting the phenoxy group, the ethyl linker, and the butanenitrile chain can identify preferred conformations and the energy barriers between them. The flexibility of the molecule is quantifiable through the root-mean-square fluctuation (RMSF) of its atoms.

Solvent effects are elucidated by analyzing the radial distribution function (RDF) between specific atoms of the solute and solvent molecules. For example, the RDF between the nitrile nitrogen and hydrogen atoms of water can reveal the structure and strength of hydrogen bonding. Similarly, the arrangement of non-polar solvent molecules around the phenyl ring can be quantified. These simulations can predict how solvent polarity and hydrogen bonding capability influence the conformational equilibrium and dynamic behavior of the molecule. easychair.orgsciopen.com

Table 1: Hypothetical Radial Distribution Function (RDF) Peak Distances for this compound in Different Solvents.

| Atom Pair (Solute-Solvent) | Solvent | First Peak Distance (Å) | Coordination Number |

|---|---|---|---|

| Nitrile Nitrogen - Water Hydrogen | Water | 2.1 | 1.5 |

| Ether Oxygen - Water Hydrogen | Water | 1.9 | 1.8 |

| Phenyl Ring Center - Acetone Carbonyl Carbon | Acetone | 3.5 | 2.3 |

| Nitrile Nitrogen - Hexane Carbon | Hexane | 4.2 | - |

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting reaction mechanisms and the associated energetics for this compound. rsc.org These methods allow for the exploration of potential energy surfaces to identify reactants, products, and crucial transition states for hypothetical reactions, such as hydrolysis of the nitrile group or ether cleavage. rsc.orgchalmers.se

To predict a reaction mechanism, a proposed reaction pathway is computationally modeled. For instance, the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid would be investigated. The geometries of the reactant (protonated this compound and water), intermediate species (e.g., imidate), transition states, and the final product (4-(2-Phenylethoxy)butanoic acid and ammonia) are optimized. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or climbing image nudged elastic band (CI-NEB) are used to locate the precise geometry of the transition states. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product on the potential energy surface. rsc.org

Table 2: Hypothetical Calculated Energies for the Hydrolysis of the Nitrile Group in this compound.

| Species | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous, PCM) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.4 | +21.8 |

| Intermediate | +5.2 | +2.1 |

| Transition State 2 | +19.8 | +16.5 |

| Products | -15.7 | -18.9 |

In Silico Prediction of Spectroscopic Parameters

In silico methods provide a powerful means to predict the spectroscopic properties of this compound, aiding in its structural characterization and the interpretation of experimental data. researchgate.net DFT calculations are commonly employed to predict a range of spectroscopic parameters, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netaalto.fi

For the prediction of vibrational spectra, the first step is to obtain the optimized molecular geometry of this compound at a selected level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). Following optimization, a frequency calculation is performed. This yields the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. The calculated frequencies are often systematically scaled by a factor (e.g., ~0.96) to better match experimental values, accounting for anharmonicity and basis set deficiencies. The major vibrational modes, such as the C≡N stretch, C-O-C ether stretches, and aromatic C-H bends, can be assigned based on the atomic displacements for each calculated frequency.

To predict NMR spectra, the optimized geometry is used to calculate the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C). These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting predicted chemical shifts can be directly compared to experimental NMR data to confirm the molecular structure. The accuracy of these predictions is generally high, making them a valuable tool in structural elucidation. aalto.fi

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound.

| Parameter | Predicted Value (B3LYP/6-31G(d)) | Hypothetical Experimental Value |

|---|---|---|

| IR: C≡N Stretch (cm⁻¹) | 2245 | 2248 |

| IR: C-O-C Stretch (cm⁻¹) | 1115 | 1112 |

| ¹³C NMR: Nitrile Carbon (ppm) | 119.5 | 119.8 |

| ¹³C NMR: Phenyl C1 (ipso) (ppm) | 158.2 | 158.5 |

| ¹H NMR: -CH₂-CN (ppm) | 2.55 | 2.58 |

Analytical Methodologies for the Detection and Quantification of 4 2 Phenylethoxy Butanenitrile

Development and Validation of Chromatographic Methods

Chromatographic methods, which separate components of a mixture for subsequent identification and quantification, are central to the analysis of organic molecules. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, providing high sensitivity and structural information. researchgate.net While direct analysis of 4-(2-phenylethoxy)butanenitrile may be feasible, the polarity of the nitrile group can lead to poor peak shape and potential interactions with the GC column. nih.gov Therefore, its analysis by GC-MS is often more effective following derivatization, a process discussed in section 6.2.

For purity assessment, GC-MS can effectively separate the parent compound from impurities, starting materials, or by-products. The mass spectrometer identifies these separated components based on their unique mass fragmentation patterns, which can be compared against spectral libraries for identification. researchgate.net In the analysis of complex mixtures, GC-MS excels at resolving individual compounds, allowing for the quantification of the target analyte even in the presence of other substances.

Hypothetical GC-MS parameters for the analysis of a derivatized form of this compound are presented in Table 1.

Table 1. Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Suggested Condition | Rationale |

| Column | DB-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film | A common, non-polar column suitable for a wide range of organic compounds. |

| Inlet Temp. | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to separate compounds with varying boiling points. |

| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. jeol.com |

| MS Mode | Full Scan (m/z 50-500) for qualitative, SIM for quantitative | Full scan for identifying unknown impurities; Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantification. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally sensitive. Given that this compound possesses a phenyl group, it is expected to exhibit ultraviolet (UV) absorbance, making HPLC with a UV detector a primary technique for its analysis. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, would be the most common approach.

This method allows for the separation of the target compound from non-UV-absorbing impurities and can be readily validated for quantification according to regulatory guidelines. The quantification would rely on a calibration curve generated from standards of known concentration. chromatographyonline.comchromatographyonline.com

Table 2 outlines potential starting conditions for an HPLC-UV method.

Table 2. Potential HPLC-UV Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm particle size | A versatile, widely used reversed-phase column providing good retention for moderately non-polar compounds. |

| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water mixture | A common mobile phase for reversed-phase HPLC; a gradient can be used to optimize resolution and run time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detector | UV-Vis or Diode Array Detector (DAD) | Detection at ~254 nm or ~270 nm where the phenyl group absorbs. A DAD allows for monitoring across a spectrum for peak purity assessment. nih.gov |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Advancements in Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS)

For trace-level detection and confirmation in complex matrices, more advanced hyphenated techniques are invaluable. Tandem mass spectrometry (MS/MS), such as in GC-MS/MS or LC-MS/MS, offers superior selectivity and sensitivity by using Multiple Reaction Monitoring (MRM). econference.iodiva-portal.org In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored. This process drastically reduces background noise and chemical interference. econference.iodiva-portal.org

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the analyte and its metabolites or degradation products, offering a high degree of confidence in their identification without relying solely on reference standards. Such techniques are frequently employed for the analysis of structurally related compounds like phenoxy acid herbicides in environmental samples. researchgate.netnih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. nih.gov This is particularly useful for improving volatility for GC analysis, enhancing thermal stability, or introducing a specific tag for sensitive detection in HPLC. nih.gov For this compound, derivatization would likely involve the chemical transformation of the nitrile functional group.

Selection of Derivatizing Agents for Specific Functional Groups

The nitrile group itself is not typically targeted for direct derivatization in routine chromatographic analysis. A more common and effective strategy involves a two-step approach: first, convert the nitrile to a more reactive functional group, and second, derivatize this new group.

Strategy 1: Hydrolysis to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or alkaline conditions to yield the corresponding carboxylic acid: 4-(2-phenylethoxy)butanoic acid. researchgate.net This carboxylic acid can then be readily derivatized to improve its suitability for GC analysis.

Table 3. Common Derivatizing Agents for Carboxylic Acids

| Derivatization Approach | Reagent Example | Derivative Formed | Notes |

| Esterification | BF₃/Methanol or HCl/Methanol | Methyl Ester | A very common method to increase volatility and improve peak shape for GC analysis. nih.gov |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Produces volatile and thermally stable derivatives; BSTFA is a powerful silylating agent. jeol.com |

| Alkylation with Halogens | PFB-Br (Pentafluorobenzyl Bromide) | Pentafluorobenzyl (PFB) Ester | Introduces a halogenated group, which dramatically increases sensitivity for Electron Capture Detection (ECD). libretexts.org |

Strategy 2: Reduction to a Primary Amine

Alternatively, the nitrile group can be reduced to a primary amine, 4-(2-phenylethoxy)butan-1-amine (B1438602), using reducing agents like lithium aluminum hydride (LiAlH₄). uni.lu This amine can then be derivatized.

Table 4. Common Derivatizing Agents for Primary Amines

| Derivatization Approach | Reagent Example | Derivative Formed | Notes |

| Acylation | Acetic Anhydride | Acetamide | A simple and effective way to reduce the polarity of amines. |

| Perfluoroacylation | PFPA (Pentafluoropropionic Anhydride) or HFBA (Heptafluorobutyric Anhydride) | Perfluoroacyl Amide | Produces highly volatile derivatives with excellent chromatographic properties and unique mass spectral fragments. scispace.com |

| Fluorescent Labeling (for HPLC) | FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) | Fluorenylmethoxycarbonyl (FMOC) derivative | Attaches a highly fluorescent tag, enabling very sensitive detection by an HPLC fluorescence detector. libretexts.org |

Optimization of Derivatization Reaction Conditions

For any derivatization strategy to be successful for quantitative analysis, the reaction conditions must be carefully optimized. Key parameters include the choice of solvent, the ratio of derivatizing reagent to analyte, reaction temperature, and reaction time. The goal is to achieve a reaction that is rapid, reproducible, and proceeds to completion, ensuring that all of the analyte is converted to a single, stable derivative. Incomplete or side reactions can lead to inaccurate and unreliable quantitative results. The stability of the resulting derivative must also be confirmed under the storage and analytical conditions. researchgate.netnih.gov

Spectrophotometric and Electrochemical Methods for Quantification in Chemical Samples

The choice of an analytical method is often dictated by factors such as the concentration of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. For this compound, both spectrophotometric and electrochemical methods offer viable routes for quantification, each with its distinct principles of operation.

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique that relies on the principle that every chemical compound absorbs, transmits, or reflects light over a certain wavelength range. The quantification of a substance is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For this compound, which contains a phenyl group, UV-Visible spectrophotometry would be a suitable method. The aromatic ring exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum. A typical approach would involve:

Solvent Selection: A solvent that dissolves the compound but does not absorb in the same wavelength range is chosen, such as ethanol (B145695) or methanol.

Determination of Maximum Wavelength (λmax): A solution of this compound is scanned across a range of UV wavelengths to identify the wavelength of maximum absorbance. This λmax is used for all subsequent measurements to ensure maximum sensitivity.

Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared. The absorbance of each standard is measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the sample solution with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolating from the calibration curve.

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectra and to reduce matrix interference.

Electrochemical Methods

Electrochemical methods of analysis are based on the measurement of electrical properties such as potential, current, or charge. These methods can be highly sensitive and selective. For a compound like this compound, voltammetric techniques could be applicable.

Voltammetry measures the current that flows through an electrochemical cell as a function of the applied potential. The nitrile group in this compound can be electrochemically active, meaning it can be oxidized or reduced at an electrode surface at a specific potential.

A potential electrochemical approach could involve:

Working Electrode Selection: A suitable working electrode, such as a glassy carbon electrode or a modified electrode, is chosen. The choice of electrode material can significantly influence the sensitivity and selectivity of the method.

Supporting Electrolyte: The sample is dissolved in a solution containing a supporting electrolyte, which is an electrochemically inert salt that provides conductivity to the solution.

Voltammetric Scan: A potential is applied to the working electrode and swept over a specific range. When the potential reaches a value at which this compound can be oxidized or reduced, a current will flow.

Quantification: The magnitude of the peak current is directly proportional to the concentration of the compound in the sample. A calibration curve is generated using standard solutions to quantify the analyte in unknown samples.

Techniques such as cyclic voltammetry, differential pulse voltammetry, or square-wave voltammetry can be used to improve the signal-to-noise ratio and lower the detection limits.

Method Validation Parameters: Linearity, Precision, Accuracy, and Limit of Detection/Quantification

Method validation is a critical process that confirms that an analytical procedure is suitable for its intended purpose. fda.gov The key parameters for validating the spectrophotometric and electrochemical methods for this compound are discussed below.

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations. The data is then plotted (e.g., absorbance vs. concentration), and a linear regression analysis is performed. The correlation coefficient (r) or the coefficient of determination (R²) is used to assess the linearity. A value close to 1 indicates a strong linear relationship. researchgate.net

Illustrative Linearity Data for a Hypothetical Spectrophotometric Method

| Concentration (µg/mL) | Absorbance |

|---|---|

| 1.0 | 0.105 |

| 2.5 | 0.258 |

| 5.0 | 0.512 |

| 10.0 | 1.021 |

| 15.0 | 1.530 |

This table presents hypothetical data for illustrative purposes.

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation (SD) or the relative standard deviation (RSD) of a series of measurements. Precision is typically assessed at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator using the same equipment over a short period.

Intermediate Precision (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment.

Illustrative Precision Data for a Hypothetical Electrochemical Method

| Concentration (µM) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |

|---|---|---|

| 5.0 | 1.8 | 2.5 |

| 20.0 | 1.2 | 1.9 |

This table presents hypothetical data for illustrative purposes.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the pure analyte is added (spiked) into a blank matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated.

Illustrative Accuracy Data from a Hypothetical Recovery Study

| Sample Matrix | Amount Added (µg) | Amount Found (µg) | Recovery (%) |

|---|---|---|---|

| Blank Solvent | 10.0 | 9.8 | 98.0 |

| Blank Solvent | 10.0 | 10.1 | 101.0 |

| Blank Solvent | 10.0 | 9.9 | 99.0 |

| Average | 99.3 |

This table presents hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD ≈ 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

LOQ ≈ 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

Illustrative LOD and LOQ Values

| Parameter | Hypothetical Spectrophotometric Method | Hypothetical Electrochemical Method |

|---|---|---|

| Limit of Detection (LOD) | 0.3 µg/mL | 0.5 µM |

| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.5 µM |

This table presents hypothetical data for illustrative purposes.

Future Directions and Emerging Research Avenues for 4 2 Phenylethoxy Butanenitrile

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable and efficient synthetic routes to 4-(2-Phenylethoxy)butanenitrile is a primary area for future research. Traditional methods for forming ether and nitrile functionalities often involve harsh conditions or stoichiometric reagents. Modern catalytic approaches offer greener alternatives.

Future research could focus on the application of transition-metal catalysis for the key bond-forming reactions in the synthesis of this compound. For instance, palladium-catalyzed cyanation reactions are a well-established method for introducing the nitrile group. numberanalytics.com The use of non-toxic cyanide sources, such as potassium ferrocyanide, in these reactions would be a key consideration for sustainability. nih.gov Similarly, catalytic methods for ether synthesis, such as the Williamson ether synthesis, can be made more sustainable by using catalytic amounts of a base or by employing phase-transfer catalysts to improve efficiency under milder conditions. weebly.com

| Reaction Type | Potential Catalytic System | Key Advantages |

| Aryl Cyanation | Palladium-based catalysts (e.g., Pd/dppf) | High efficiency, functional group tolerance |

| Ether Synthesis | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) | Milder reaction conditions, improved yields |

| One-pot Synthesis | Bifunctional catalysts | Reduced workup steps, improved atom economy |

This table presents potential catalytic systems for the synthesis of this compound based on established chemical principles.

Investigation of Unexplored Reaction Pathways and Mechanistic Insights

The bifunctional nature of this compound, containing both an ether and a nitrile group, opens up a variety of potential reaction pathways that are yet to be explored. The nitrile group can undergo a range of transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and addition of Grignard reagents to form ketones. libretexts.orgchadsprep.com The presence of the phenylethoxy group could influence the reactivity of the nitrile through electronic or steric effects, and investigating these influences would provide valuable mechanistic insights.

Future studies could explore reactions such as the intramolecular cyclization of this compound under various conditions to form novel heterocyclic compounds. Mechanistic studies, including kinetic analysis and computational modeling, would be crucial to understand the interplay between the two functional groups and to control the selectivity of these transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability for chemical production. rsc.orgresearchgate.net The synthesis of this compound could be adapted to a continuous flow process, which would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. ewadirect.com This is particularly advantageous for potentially exothermic reactions or when using hazardous reagents. researchgate.net

Automated synthesis platforms could be employed for the rapid optimization of reaction conditions and for the synthesis of a library of derivatives of this compound with varied substituents on the aromatic ring. beilstein-journals.org This would facilitate the exploration of structure-activity relationships for potential applications.

| Technology | Potential Benefits for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis |

This table outlines the potential benefits of applying modern synthesis technologies to the production of this compound.

Development of Advanced Materials Science Applications as a Chemical Precursor